molecular formula C9H20NO3PS2 B1679738 Prothoate CAS No. 2275-18-5

Prothoate

Cat. No.: B1679738
CAS No.: 2275-18-5
M. Wt: 285.4 g/mol
InChI Key: QTXHFDHVLBDJIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Prothoate is synthesized through a multi-step process involving the reaction of diethyl phosphorochloridothioate with isopropylamine and acetic anhydride. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The process includes purification steps to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Prothoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Prothoate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Prothoate is unique due to its specific chemical structure, which provides a balance between efficacy and safety when used under controlled conditions. Its relatively lower toxicity compared to compounds like parathion makes it a preferred choice in certain applications .

Properties

IUPAC Name

2-diethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide
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InChI

InChI=1S/C9H20NO3PS2/c1-5-12-14(15,13-6-2)16-7-9(11)10-8(3)4/h8H,5-7H2,1-4H3,(H,10,11)
Source PubChem
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InChI Key

QTXHFDHVLBDJIO-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SCC(=O)NC(C)C
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Molecular Formula

C9H20NO3PS2
Record name PROTHOATE
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DSSTOX Substance ID

DTXSID8037627
Record name Prothoate
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Molecular Weight

285.4 g/mol
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Physical Description

Prothoate is a colorless crystalline solid, with a camphor-like odor. Technical product is an amber to yellow semi-solid. Used as an insecticide and an acaricide. (EPA, 1998), Colorless to yellow solid with an odor of camphor; mp = 28.5 deg C; Technical product: Amber to yellow semi-solid; [HSDB]
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Solubility

SOLIDIFIES AT 21 TO 24 °C; AMBER TO YELLOW SEMI-SOLID; MISCIBLE AT 20 °C WITH MOST ORGANIC SOLVENTS; SOLUBILITY LESS THAN: 10 G/KG GLYCEROL, 20 G/KG LIGHT PETROLEUM, 30 G/KG CYCLOHEXANE, HEXANE & HIGHER PETROLEUM FRACTIONS /TECHNICAL PRODUCT/, Miscible with most organic solvents e.g. hexane, cyclohexane, higher petroleum fractions <30. Light petroleum <20, glycerol <10 (all in g/kg , 20 °C), In water, 2.5X10+3 mg/L at 20 °C
Record name TRIMETHOATE
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Density

1.151 at 89.6 °F (EPA, 1998) - Denser than water; will sink, 1.151 at 32 °C
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Vapor Pressure

0.0001 mmHg at 104 °F (EPA, 1998), 0.0000975 [mmHg], 9.75X10-5 mm Hg at 40 °C
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Mechanism of Action

The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/, For more Mechanism of Action (Complete) data for TRIMETHOATE (6 total), please visit the HSDB record page.
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Color/Form

Colorless yellow crystals (tech is an amber to yellow semi-solid)

CAS No.

2275-18-5
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Melting Point

83.3 °F Technical product solidifies at 70-75 °F. (EPA, 1998), 28.5 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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